molecular formula C18H24N4O B6794068 N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide

N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide

Cat. No.: B6794068
M. Wt: 312.4 g/mol
InChI Key: LHRNOYBNBXEYHN-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide is a nitrogen-containing heterocyclic compound This compound features a pyrido[2,3-b]pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-13(2)9-12-22(14-5-3-4-6-14)18(23)16-8-7-15-17(21-16)20-11-10-19-15/h7-8,10-11,13-14H,3-6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRNOYBNBXEYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(C1CCCC1)C(=O)C2=NC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired heterocyclic core . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the pyrazine ring.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetic acid, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide can be compared with other pyrido[2,3-b]pyrazine derivatives, such as:

    Pyrido[2,3-b]pyrazine-6-carboxamide: Lacks the cyclopentyl and 3-methylbutyl groups, which may result in different biological activities.

    N-cyclopentylpyrido[2,3-b]pyrazine-6-carboxamide: Contains only the cyclopentyl group, potentially altering its chemical properties and applications.

    N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide: Contains only the 3-methylbutyl group, which may affect its biological activity and mechanism of action.

The unique combination of cyclopentyl and 3-methylbutyl groups in this compound enhances its chemical stability and broadens its range of applications compared to similar compounds .

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